molecular formula C22H26FN3O6S B2842541 N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-93-8

N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2842541
CAS No.: 872880-93-8
M. Wt: 479.52
InChI Key: ZDJFIYMBNHEZED-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, including a fluorophenethyl group, a methoxyphenylsulfonyl group, and an oxazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the oxazinan ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenethyl Group: The fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorophenethyl halide reacts with the intermediate compound.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: Its unique properties may be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-fluorophenethyl)-N2-(phenylsulfonyl)oxalamide: Lacks the oxazinan ring, making it less complex.

    N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: Contains a methoxy group instead of a fluorine atom, which may alter its reactivity and biological activity.

Uniqueness

N1-(4-fluorophenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of its fluorophenethyl group, methoxyphenylsulfonyl group, and oxazinan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-31-18-7-9-19(10-8-18)33(29,30)26-13-2-14-32-20(26)15-25-22(28)21(27)24-12-11-16-3-5-17(23)6-4-16/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFIYMBNHEZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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